molecular formula C9H10O3 B3263292 5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione CAS No. 3711-74-8

5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione

Cat. No.: B3263292
CAS No.: 3711-74-8
M. Wt: 166.17 g/mol
InChI Key: UEJIAMUCVKWVCT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1H-2-Benzopyran-1,3(4H)-dione is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has a unique structure that makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-catalyzed intramolecular aldol condensation reaction. The reaction conditions often involve:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as:

    Continuous flow synthesis: Utilizing microreactors to enhance reaction rates and yields.

    Catalytic processes: Employing catalysts to improve selectivity and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1H-2-Benzopyran-1,3(4H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to more reduced forms using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Acetone, dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Introduction of halogens, alkyl groups, or other functional groups

Scientific Research Applications

5,6,7,8-Tetrahydro-1H-2-Benzopyran-1,3(4H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione involves its interaction with specific molecular targets and pathways. For example:

    Molecular targets: Enzymes, receptors, or other proteins

    Pathways involved: Signal transduction pathways, metabolic pathways

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another benzopyran derivative with anticoagulant properties.

    Chromone: A benzopyran derivative known for its anti-inflammatory and anticancer activities.

    Flavonoids: A large class of benzopyran derivatives with diverse biological activities.

Uniqueness

5,6,7,8-Tetrahydro-1H-2-Benzopyran-1,3(4H)-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tetrahydro structure differentiates it from other benzopyran derivatives, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-isochromene-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJIAMUCVKWVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-tetrahydro-1H-2-Benzopyran-1,3(4H)-dione

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